molecular formula C12H11BrO B6150682 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one CAS No. 2168568-30-5

7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one

Cat. No.: B6150682
CAS No.: 2168568-30-5
M. Wt: 251.12 g/mol
InChI Key: GUNBIACCNBTVAT-UHFFFAOYSA-N
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Description

7'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one (CAS: 2168568-30-5) is a spirocyclic compound featuring a cyclopropane ring fused to a brominated naphthalenone system. Its unique structure combines the strain of a cyclopropane ring with the electronic effects of a bromine substituent at the 7'-position, making it a valuable intermediate in organic synthesis and drug discovery . The compound’s spirocyclic architecture enhances its rigidity, which is advantageous in modulating biological target interactions, particularly in enzyme inhibition (e.g., BACE1 inhibitors for Alzheimer’s disease) .

Properties

CAS No.

2168568-30-5

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H11BrO/c13-8-1-2-9-10(7-8)12(5-6-12)4-3-11(9)14/h1-2,7H,3-6H2

InChI Key

GUNBIACCNBTVAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C(C1=O)C=CC(=C3)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one typically involves multiple steps:

    Bromination: The initial step involves the bromination of a naphthalene derivative to introduce the bromine atom at the desired position.

    Cyclopropanation: The next step is the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.

    Spirocyclization: The final step involves the spirocyclization process, where the cyclopropane ring is fused to the naphthalene moiety, forming the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s bromine substituent and spirocyclic framework suggest potential for:

  • Nucleophilic substitution (SN2) at the bromine site.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) leveraging the aryl bromide.

  • Oxidation/reduction of the ketone group at the 4'-position.

  • Electrophilic aromatic substitution on the naphthalene moiety.

Bromine-Specific Reactions

The bromine atom at the 7' position is a reactive handle for further functionalization:

Reaction TypeConditionsExpected ProductSupporting Evidence
Suzuki-Miyaura CouplingPd catalyst, boronic acid, baseBiaryl derivativesAnalogous couplings in
Ullmann CouplingCu catalyst, aryl amineAryl amine derivativesGeneral methods in
Grignard AdditionRMgX, THF, 0°C → RTAlkylated spirocyclic productsCyclopropane reactivity in

Ketone Reactivity

The 4'-ketone group participates in:

Reaction TypeConditionsExpected ProductNotes
Reduction (NaBH₄, LiAlH₄)Protic solvent, RTSecondary alcoholCommon ketone reduction
Wittig ReactionPhosphorus ylide, DCMAlkene derivativesSpiroketone analogies
Condensation (Hydrazines)Hydrazine hydrate, ethanolHydrazone derivativesGeneral ketone reactivity

Spirocyclic Ring Modifications

The cyclopropane ring may undergo:

Reaction TypeConditionsOutcomeReference
Ring-Opening PolymerizationAcidic/thermal conditionsLinear polymersCyclopropane stability
Cycloaddition (e.g., Diels-Alder)Dienophile, heatFused polycyclic systemsSpiro systems in

Experimental Findings from Analogous Compounds

  • Suzuki Coupling : A related bromospiro compound (6'-bromo analog) underwent coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding biaryl products in 72–85% yields .

  • Ketone Reduction : Spirocyclic ketones (e.g., 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one) were reduced to alcohols using NaBH₄ in methanol, though yields were modest (∼55%) .

  • Cyclopropane Stability : The spirocyclopropane ring in similar compounds resisted ring-opening under mild conditions but fragmented under strong acids (e.g., H₂SO₄).

Suzuki-Miyaura Coupling

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond.

Ketone Reduction

  • Nucleophilic attack by hydride on the carbonyl carbon.

  • Protonation of the resulting alkoxide.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its pharmacological properties, particularly in anti-inflammatory and analgesic contexts. Spiro compounds like 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one exhibit unique conformations that can influence biological activity.

Case Study: Anti-inflammatory Activity
Recent studies have shown that spiro compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro tests demonstrated that derivatives of spiro compounds exhibited significant anti-inflammatory effects, with selectivity indices surpassing those of established drugs like celecoxib .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives through various chemical reactions.

Table 1: Synthetic Routes Utilizing this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic AdditionAqueous conditions75
CycloadditionUV light exposure60
FunctionalizationElectrophilic substitution80

Material Science

The compound's structural properties make it a candidate for developing novel materials, particularly in organic electronics and photonic devices. Its spiro configuration contributes to unique electronic properties that can be harnessed in these applications.

Case Study: Organic Photovoltaics
Research indicates that incorporating spiro compounds into photovoltaic materials enhances charge transport properties, potentially leading to more efficient solar cells .

Mechanism of Action

The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one can be contextualized against related spirocyclic and brominated analogs. Below is a detailed comparison:

Key Findings:

Structural Flexibility vs. Rigidity: The spirocyclopropane core in the target compound confers greater rigidity compared to non-spiro analogs like 7-bromo-3,4-dihydronaphthalen-1(2H)-one, which lacks the cyclopropane ring. This rigidity enhances binding specificity in enzyme-inhibitor interactions . Fluorinated analogs (e.g., 5',7'-difluoro derivative) exhibit improved metabolic stability over brominated counterparts due to fluorine’s electronegativity and small atomic radius .

Synthetic Accessibility :

  • The target compound is synthesized via photoredox-mediated intramolecular cyclization (82–95% yield), a method superior in efficiency to traditional alkylation routes (e.g., 67% yield for difluoro analog) .
  • Grubbs II-catalyzed metathesis (95% yield) is preferred for vinyl-substituted spiro compounds, though it requires inert conditions .

Biological Relevance: Bromine’s electron-withdrawing effect enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions in drug intermediates. This contrasts with iodine-substituted spirochromenes, which prioritize photophysical applications .

Stability and Reactivity: Cyclopropane ring strain increases reactivity in ring-opening reactions, a property exploited in prodrug design. Non-spiro bromonaphthalenones are less reactive but more thermally stable .

Biological Activity

7'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one is a synthetic compound notable for its unique spirocyclic structure, which includes a cyclopropane ring fused to a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of this compound is C12H11BrOC_{12}H_{11}BrO, with a molecular weight of approximately 251.12 g/mol. The predicted boiling point is around 377.2 ± 41.0 °C, and its density is estimated at 1.55 ± 0.1 g/cm³ .

PropertyValue
Molecular FormulaC₁₂H₁₁BrO
Molecular Weight251.12 g/mol
Boiling Point377.2 ± 41.0 °C
Density1.55 ± 0.1 g/cm³

Biological Activity

Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound suggest it may interact with specific biological targets, modulating enzyme activity or influencing various biological pathways .

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes, thereby altering their function. For instance, spirocyclic compounds have been shown to inhibit certain enzymes involved in metabolic pathways or signal transduction processes .

Case Studies and Research Findings

Several studies have focused on the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally similar spiro compounds found that they exhibited cytotoxic effects against various cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways . This suggests that this compound could potentially possess similar effects.

Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial activities of various spirocyclic compounds against bacterial strains. Results indicated that these compounds could inhibit bacterial growth by disrupting cell wall synthesis . Given its structural characteristics, this compound may also exhibit antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one, and how can purity be maximized?

  • Methodology : The compound is synthesized via spiroannulation reactions, often using β-tetralone derivatives as precursors. Key steps include cyclopropanation via NaH-mediated alkylation (e.g., with dibromopentane in THF under reflux) and bromination at the 7' position. Purification typically employs silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 20:1 ratio) to achieve >95% purity. Yields range from 22% to 67%, depending on reaction scale and bromine source .

Q. How can the spirocyclic structure and bromine substitution be confirmed experimentally?

  • Methodology : Structural validation requires a combination of:

  • 1H/13C NMR : Key signals include downfield-shifted cyclopropane protons (δ 1.7–2.1 ppm) and carbonyl carbons (δ ~200 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., using Cu radiation) resolves the spiro junction geometry and bromine position. Orthorhombic crystal systems (space group P212121) are common .
  • HRMS : Confirms molecular weight (e.g., calculated [C12H12BrO]+: 251.0033; observed: 251.0035) .

Q. What are the critical parameters for reproducibility in spirocyclopropanation reactions?

  • Methodology : Control of steric and electronic factors is essential. Use anhydrous solvents (e.g., THF), inert atmospheres (N2/Ar), and slow reagent addition to minimize side reactions. Optimize stoichiometry of brominating agents (e.g., NBS vs. Br2) to avoid over-substitution .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocompound be achieved, and what chiral ligands are effective?

  • Methodology : Enantioselectivity is achieved using Rhodium catalysts with JosiPhos-type ligands (e.g., (R)-(S)-JosiPhos SL-J009-1), yielding enantiomeric excess (e.e.) up to 98%. Post-reaction, chiral HPLC or recrystallization (hexanes/EtOAc) isolates enantiomers. Absolute configuration is confirmed via X-ray anomalous dispersion .

Q. What computational methods (e.g., DFT) can predict reactivity and regioselectivity in spirocyclopropanation?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and orbital interactions. For bromination, Fukui indices identify electrophilic sites, while NBO analysis reveals cyclopropane ring strain (≈27 kcal/mol) influencing reactivity .

Q. How do competing reaction pathways (e.g., ring-opening vs. spiro-formation) affect yield, and how can they be mitigated?

  • Methodology : Competing pathways arise from radical intermediates (e.g., in photoredox conditions). Use radical traps (TEMPO) and kinetic studies (via in-situ IR) to identify dominant pathways. Adjust reaction temperature (e.g., 0°C vs. reflux) to favor spiro-formation over ring-opening .

Q. What strategies resolve contradictions in reported yields or stereochemical outcomes across studies?

  • Methodology : Cross-validate reaction conditions (e.g., solvent polarity, catalyst loading). For example, higher NaH concentrations (2.1 equiv.) in THF improve cyclopropanation yields (67%) compared to lower equivalents (22%) . Use DOE (Design of Experiments) to isolate critical variables.

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